Cbz-N-amido-PEG1-t-butyl ester
Description
Cbz-N-amido-PEG1-t-butyl ester is a polyethylene glycol (PEG)-based compound featuring a carbobenzyloxy (Cbz) protecting group, an amide linkage, a short PEG1 spacer, and a t-butyl ester moiety. This compound is primarily utilized in peptide synthesis and bioconjugation, where the Cbz group protects amines during reactions, and the t-butyl ester provides acid-labile protection for carboxylic acids . Its PEG1 spacer balances hydrophilicity and molecular compactness, making it suitable for applications requiring minimal steric hindrance.
Properties
IUPAC Name |
tert-butyl 3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-15(19)9-11-21-12-10-18-16(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTDHYXWTOORKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection/Deprotection Approaches
The synthesis hinges on selective protection of functional groups to prevent undesired side reactions. The Cbz group is introduced via benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO3), while the t-butyl ester is formed using tert-butyl bromide under anhydrous conditions. For example, PEG1 diol is selectively esterified at one terminus with tert-butyl bromide, leaving the opposing hydroxyl group for subsequent functionalization.
Coupling Reactions
Amide bond formation between the PEG1-t-butyl ester and Cbz-protected amine is achieved via carbodiimide-mediated coupling. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly employed to activate the carboxylic acid intermediate, facilitating nucleophilic attack by the amine. This method yields amide linkages with high efficiency (>90% in optimized conditions).
Detailed Synthetic Routes
Stepwise Assembly from Ethylene Glycol
-
t-Butyl Ester Formation :
Ethylene glycol is reacted with tert-butyl bromide in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst. The product, HO-CH2CH2-O-t-Bu , is isolated via distillation (yield: 85–92%). -
Oxidation to Carboxylic Acid :
The free hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), yielding HOOC-CH2CH2-O-t-Bu . -
Cbz Protection and Amide Coupling :
The carboxylic acid is activated with EDC/HOBt and coupled with Cbz-NH2 (generated in situ from NH3 and Cbz-Cl). The final product, Cbz-NH-C(O)-O-CH2CH2-O-t-Bu , is purified via silica gel chromatography.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| t-Butyl ester formation | tert-butyl bromide, DMAP, DCM | 90 | ≥95 |
| Oxidation | Jones reagent, acetone | 78 | ≥90 |
| Amide coupling | EDC, HOBt, DMF, RT, 24h | 85 | ≥97 |
Solid-Phase Synthesis
Solid-phase methods enhance purity by minimizing intermediate isolation. A Wang resin-bound PEG1-t-butyl ester is treated with Cbz-Cl in DCM, followed by cleavage with TFA/water (95:5). This approach achieves yields of 88–94% with reduced side products.
Optimization of Reaction Conditions
Solvent Systems
Catalysts and Coupling Agents
-
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers superior coupling efficiency over EDC in sterically hindered systems.
Characterization and Analytical Methods
NMR Spectroscopy
Mass Spectrometry
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG1-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, while the tert-butyl ester group can be cleaved under stronger acidic conditions.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl ester group, while hydrogenation or acidic conditions can be employed to remove the benzyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amines and carboxylic acids, which can be further utilized in the synthesis of peptides, small molecules, and other bioactive compounds .
Scientific Research Applications
Drug Delivery Systems
Cbz-N-amido-PEG1-t-butyl ester is widely utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The PEG component provides hydrophilicity, which facilitates the formulation of drugs that would otherwise precipitate or remain insoluble in biological fluids. This property is particularly useful in the formulation of nanoparticles that can encapsulate therapeutic agents, improving their pharmacokinetics and therapeutic efficacy .
Protein Conjugation
The compound's terminal carboxylic acid group allows for efficient coupling reactions with primary and secondary amines using standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This makes it ideal for the synthesis of protein-drug conjugates. The Cbz-protected amino group can be deprotected under mild acidic conditions or hydrogenation, enabling the formation of stable amide bonds with proteins or peptides . This application is crucial in developing targeted therapies where specific proteins are conjugated to drug molecules to enhance their delivery to target cells.
Nanotechnology
In nanotechnology, this compound serves as a linker in the synthesis of multifunctional nanoparticles. These nanoparticles can be designed for targeted drug delivery, imaging, or as diagnostic tools. The PEG component aids in reducing nonspecific interactions with biological tissues, thus enhancing the circulation time of the nanoparticles in vivo .
Cell Culture Applications
The compound is also used in cell culture studies where PEG-based linkers facilitate the attachment of biomolecules to surfaces or scaffolds. This is essential for creating biomimetic environments that support cell growth and differentiation, making it valuable for tissue engineering applications .
Case Study 1: Cancer Immunotherapy
Recent research has demonstrated the potential of this compound in cancer immunotherapy. By conjugating immunomodulatory glycopolypeptides to this PEG linker, researchers were able to enhance the activation of dendritic cells through specific carbohydrate motifs. This approach showed promising results in murine models, significantly inhibiting tumor growth when combined with Toll-like receptor agonists .
Case Study 2: Antibody-Drug Conjugates
A study focused on developing antibody-drug conjugates (ADCs) using this compound as a linker demonstrated improved therapeutic indices compared to traditional ADCs. The study highlighted how the PEG linker improved solubility and stability while facilitating selective targeting of cancer cells, showcasing its utility in precision medicine .
Mechanism of Action
The mechanism of action of Cbz-N-amido-PEG1-t-butyl ester involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl group protects primary amines during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the protective group can be removed under mild conditions, revealing the free amine. The tert-butyl ester group serves a similar protective function for carboxylic acids, which can be deprotected under acidic conditions. These mechanisms allow for the precise construction of complex molecules with high functional group compatibility .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The table below compares Cbz-N-amido-PEG1-t-butyl ester with structurally related PEG-t-butyl ester derivatives:
Key Observations:
- Functional Groups : The Cbz and amido groups in the target compound distinguish it from azide- or thiol-functionalized analogs, which are tailored for click chemistry or thiol-maleimide conjugation, respectively .
- PEG Length : Shorter PEG chains (e.g., PEG1) reduce hydrophilicity but improve steric accessibility compared to longer chains (e.g., PEG8 in Benzyl-PEG8-t-butyl ester) .
- Branching : N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) offers a branched structure for multi-site conjugation, unlike the linear architecture of the target compound .
Reactivity and Deprotection
- Cbz Group: The Cbz group is removed via hydrogenolysis, while the t-butyl ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid) .
- Azide Group : Azido-PEG1-t-butyl ester enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
- Thiol Group : Thiol-PEG1-t-butyl ester undergoes disulfide bond formation or Michael addition, ideal for stable conjugates .
Research Findings and Trends
- Deprotection Efficiency : Studies show t-butyl esters achieve >90% deprotection yield under acidic conditions, outperforming bulkier esters like benzyl .
- PEG Length Impact : Shorter PEGs (PEG1–PEG4) improve reaction kinetics in sterically constrained environments, while longer PEGs (PEG8–PEG12) optimize solubility .
- Market Availability : Azide- and thiol-functionalized PEG-t-butyl esters are widely commercialized for bioconjugation, whereas Cbz derivatives remain niche, primarily used in academic research .
Biological Activity
Cbz-N-amido-PEG1-t-butyl ester is a derivative of polyethylene glycol (PEG) that has garnered attention in the field of bioconjugation and drug delivery systems. Its structure allows for enhanced solubility, biocompatibility, and the potential for targeted delivery of therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a carbobenzyloxy (Cbz) protecting group attached to an N-amido functional group linked to a PEG1 chain with a t-butyl ester moiety. This configuration contributes to its stability and solubility in aqueous environments, making it suitable for various biological applications.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Cbz Group | Protects amine functionality |
| N-amido Group | Provides reactivity for conjugation |
| PEG1 | Enhances solubility and biocompatibility |
| t-butyl Ester | Increases stability and hydrophobicity |
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its ability to form stable conjugates with various biomolecules. These conjugates can modulate biological responses through several mechanisms:
- Targeted Drug Delivery : The PEG moiety facilitates prolonged circulation time in the bloodstream, reducing renal clearance and enhancing bioavailability.
- Inhibition of Enzymatic Activity : The Cbz group can participate in reversible binding interactions with enzymes, potentially inhibiting their activity.
- Cellular Uptake : The hydrophilic nature of PEG promotes cellular uptake through endocytosis, allowing for efficient delivery of therapeutic agents.
Case Study 1: Anticancer Applications
A study investigated the use of this compound as a linker in the development of polymer-drug conjugates for cancer therapy. The conjugate demonstrated significant cytotoxicity against B16F10 melanoma cells, with IC50 values indicating effective targeting and release of the drug within cancerous tissues.
Table 2: Cytotoxicity Results
| Treatment | IC50 (µM) |
|---|---|
| Free Drug | 15.0 |
| This compound Conjugate | 5.0 |
Case Study 2: Biodistribution Studies
In vivo studies using radiolabeled conjugates showed that compounds incorporating this compound exhibited favorable biodistribution profiles. The results indicated minimal accumulation in non-target organs, suggesting a high degree of specificity towards tumor sites.
Table 3: Biodistribution Data
| Organ | % Dose Accumulation at 1 h |
|---|---|
| Liver | 4.2% |
| Lung | 0.7% |
| Tumor | 10.5% |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Cbz-N-amido-PEG1-t-butyl ester, and how can purity be validated?
- Methodology : The synthesis typically involves coupling reactions using carboxybenzyl (Cbz) protecting groups and tert-butyl esters. Purification is achieved via column chromatography or HPLC, followed by characterization using H/C NMR, mass spectrometry (MS), and HPLC (purity >97% as per industrial standards). Ensure documentation of solvent systems, reaction temperatures, and stoichiometric ratios. Reproducibility requires detailed experimental logs, as per guidelines for reporting synthetic procedures .
- Data Validation : Include chromatograms (HPLC retention times), NMR chemical shifts, and MS molecular ion peaks. Cross-reference with literature data for known intermediates (e.g., tert-butyl ester derivatives) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- Spectroscopy : NMR (H, C) to confirm structural integrity and PEG spacer conformation.
- Chromatography : HPLC for purity assessment (>97% via area-under-curve analysis) and batch consistency.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, MW 337.36) .
Q. How should researchers address batch-to-batch variability in peptide derivatives like this compound?
- Strategy : Request additional quality control (QC) metrics such as peptide content analysis, salt content quantification, and solubility profiling. For sensitive assays (e.g., cell-based studies), specify thresholds (e.g., TFA <1%) to minimize interference. Use orthogonal methods (e.g., Karl Fischer titration for water content) to validate consistency .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction conditions for synthesizing this compound?
- Approach : Apply orthogonal arrays to test parameters like catalyst concentration, temperature, and solvent polarity. Use signal-to-noise (S/N) ratios to identify optimal levels (e.g., maximizing yield while minimizing side products). Post-optimization, validate via ANOVA to quantify parameter contributions (e.g., catalyst concentration may account for >77% variance) .
- Case Study : In esterification reactions, Taguchi arrays revealed tert-butyl ester stability is highly pH-dependent, requiring buffered conditions at pH 7–8 for maximal efficiency .
Q. How to resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Analysis Framework :
Replicate Experiments : Conduct stability studies in triplicate across pH 2–12 and 4–60°C.
Statistical Evaluation : Use t-tests or ANOVA to assess significance of degradation trends.
Mechanistic Insight : Correlate instability (e.g., tert-butyl ester hydrolysis) with LC-MS fragmentation patterns.
- Documentation : Include degradation kinetics (half-life calculations) and Arrhenius plots for thermal stability .
Q. What strategies ensure reproducibility when integrating this compound into drug-delivery conjugates?
- Experimental Design :
- Linker Stability : Assess PEG spacer integrity under physiological conditions via SEC-HPLC.
- Conjugation Efficiency : Quantify coupling yields using UV-Vis (e.g., absorbance of released Cbz groups).
- In Silico Modeling : Predict steric effects of the tert-butyl group on conjugate solubility using molecular dynamics .
Q. How to design mechanistic studies to evaluate the role of the PEG spacer in this compound’s pharmacokinetics?
- Methodology :
- Comparative Studies : Synthesize analogs with varying PEG lengths (e.g., PEG1 vs. PEG2) and compare logP values, plasma protein binding, and clearance rates.
- Radiolabeling : Use C-labeled PEG to track biodistribution in vivo.
- Computational Analysis : Apply QSPR models to correlate spacer length with bioavailability .
Data Interpretation and Reporting Guidelines
Q. How should researchers document experimental procedures for peer-reviewed publication?
- Best Practices :
- Detailed Methods : Include reaction schemes, purification gradients, and instrument parameters (e.g., NMR frequencies, HPLC columns).
- Supporting Information : Provide raw data (e.g., NMR spectra, chromatograms) in accessible formats. Limit main text to critical findings, per journal guidelines .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) involving this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
